molecular formula CH6ClN3<br>CH5N3.ClH<br>CH6ClN3 B000844 Guanidine hydrochloride CAS No. 50-01-1

Guanidine hydrochloride

Cat. No. B000844
CAS RN: 50-01-1
M. Wt: 95.53 g/mol
InChI Key: PJJJBBJSCAKJQF-UHFFFAOYSA-N
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Patent
US04542240

Procedure details

Besides it is known that in the action of cyanogen chloride on dimethylamine under pressure at a temperature of 130° to 180° C. in a water nonmiscible organic solvent 1,1,3,3-tetramethyl guanidine is formed (German Pat. No. 1,958,095). If it is attempted to react cyanogen chloride in a corresponding manner with ammonia to produce guanidine or guanidine hydrochloride there are not obtained satisfactory yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#C[Cl:3].C[N:5](C)[C:6]([N:8](C)C)=[NH:7].N>O>[NH2:7][C:6]([NH2:8])=[NH:5].[ClH:3].[NH2:7][C:6]([NH2:8])=[NH:5] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed (German Pat

Outcomes

Product
Name
Type
product
Smiles
NC(=N)N
Name
Type
product
Smiles
Cl.NC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04542240

Procedure details

Besides it is known that in the action of cyanogen chloride on dimethylamine under pressure at a temperature of 130° to 180° C. in a water nonmiscible organic solvent 1,1,3,3-tetramethyl guanidine is formed (German Pat. No. 1,958,095). If it is attempted to react cyanogen chloride in a corresponding manner with ammonia to produce guanidine or guanidine hydrochloride there are not obtained satisfactory yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#C[Cl:3].C[N:5](C)[C:6]([N:8](C)C)=[NH:7].N>O>[NH2:7][C:6]([NH2:8])=[NH:5].[ClH:3].[NH2:7][C:6]([NH2:8])=[NH:5] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed (German Pat

Outcomes

Product
Name
Type
product
Smiles
NC(=N)N
Name
Type
product
Smiles
Cl.NC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.